molecular formula C14H25NO5 B2541141 trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate CAS No. 1445951-27-8

trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate

Cat. No. B2541141
CAS RN: 1445951-27-8
M. Wt: 287.356
InChI Key: LCUOLVOVJYNKGX-HZMBPMFUSA-N
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Description

The compound "trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate" is a derivative of piperidine, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various biologically active compounds and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, starts from 4-methylpyridinium and involves steps like SN2 substitution, reduction, oxidation, and acylation to yield the target product . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate and involves reactions with ethyl cyanomalonate and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been determined, showing that these molecules exist in a chair conformation in the solid state . Additionally, the conformation of the piperidine ring can be influenced by substituents, as seen in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives, where the preferred conformation has the CH2 to tert-butyl group bond eclipsed .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be converted to trans isomers through the Mitsunobu reaction followed by alkaline hydrolysis . The tert-butyldimethylsilylation of carboxylic acids is another reaction that can be used for the analysis of mono-, di-, and tricarboxylates using gas-liquid chromatography and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using spectroscopic methods and thermal analysis. For example, the IR spectra of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives indicate the presence of non-chair forms stabilized by intramolecular hydrogen bonds . The NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provide insights into the conformational behavior of these compounds . Additionally, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives reveal the presence of intramolecular hydrogen bonds and their effects on the stability of these molecules .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : The compound serves as a scaffold for the synthesis of substituted piperidines, which are significant in developing novel chemical entities. For instance, it is used in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, indicating its potential in generating new molecular structures (Harmsen et al., 2011).

  • Development of Schiff Base Compounds : It plays a role in the synthesis of Schiff base compounds, as seen in the creation of specific thieno[2,3-c]pyridine derivatives. These compounds have unique properties and potential applications in various fields of chemistry and biology (Çolak et al., 2021).

  • Intermediate in Synthesis Processes : It acts as an important intermediate in the synthesis of various biologically active compounds, exemplified by its role in the creation of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in developing protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).

  • Enantioselective Synthesis : The compound is used in the enantioselective synthesis of different derivatives, highlighting its significance in the field of chiral chemistry. This is crucial for developing pharmaceuticals and other products requiring specific stereochemistry (Solymár et al., 2004).

Crystallography and Structural Analysis

  • Crystal and Molecular Structure Analysis : The compound aids in studying crystal and molecular structures, as seen in the analysis of specific thieno[2,3-c]pyridine derivatives. This research contributes to the understanding of molecular interactions and the design of materials with desired properties (Çolak et al., 2021).

  • X-ray Crystallographic Analysis : It's used in X-ray crystallographic studies, providing insights into the molecular geometry and bonding characteristics of new compounds. This is essential in materials science and drug design (Marin et al., 2004).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Troparil. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations in the dopamine transporter can influence the compound’s efficacy .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes and avoiding inhalation of vapor or mist. It is also recommended to wash thoroughly after handling . For more detailed safety and hazard information, it is recommended to refer to a reliable chemical database or consult with a chemist .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-6-19-11(16)10-7-8-14(5,18)9-15(10)12(17)20-13(2,3)4/h10,18H,6-9H2,1-5H3/t10-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUOLVOVJYNKGX-HZMBPMFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@](CN1C(=O)OC(C)(C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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